4-bromo-3-(difluoromethyl)aniline
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Overview
Description
4-Bromo-3-(difluoromethyl)aniline: is an organic compound with the molecular formula C7H6BrF2N. It is characterized by the presence of a bromine atom and a difluoromethyl group attached to an aniline ring.
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
The future directions of research involving 4-bromo-3-(difluoromethyl)aniline could involve its use in the synthesis of kinase inhibitors . The difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif is considered versatile . This suggests potential for further exploration in the field of medicinal chemistry.
Mechanism of Action
Target of Action
It has been used in the preparation of auy954, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor . This suggests that it may interact with similar targets.
Mode of Action
Its use in the synthesis of auy954 suggests that it may interact with its targets in a manner similar to this compound .
Result of Action
Its role in the synthesis of AUY954 suggests that it may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(difluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . Another method involves the photoinduced difluoroalkylation of anilines , which provides access to difluoroalkyl anilines under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes . These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Quinones and Amines: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Amino-2-bromobenzotrifluoride: Another compound with a bromine and trifluoromethyl group but with an amino group in a different position.
Uniqueness: 4-Bromo-3-(difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its trifluoromethyl analogs. This uniqueness can be leveraged in the design of new molecules with specific desired properties .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-(difluoromethyl)aniline involves the bromination of 3-(difluoromethyl)aniline followed by purification and isolation of the desired product.", "Starting Materials": [ "3-(difluoromethyl)aniline", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Organic solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(difluoromethyl)aniline in an organic solvent (e.g. dichloromethane) and add bromine dropwise with stirring.", "Step 2: After the addition of bromine is complete, continue stirring for an additional 30 minutes to ensure complete reaction.", "Step 3: Add sodium hydroxide solution to the reaction mixture to neutralize any remaining acid.", "Step 4: Extract the product with an organic solvent (e.g. dichloromethane) and wash with water to remove any impurities.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or column chromatography using an appropriate solvent system (e.g. ethanol).", "Step 7: Characterize the purified product using spectroscopic techniques (e.g. NMR, IR) to confirm its identity as 4-bromo-3-(difluoromethyl)aniline." ] } | |
CAS No. |
1261760-16-0 |
Molecular Formula |
C7H6BrF2N |
Molecular Weight |
222 |
Purity |
95 |
Origin of Product |
United States |
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